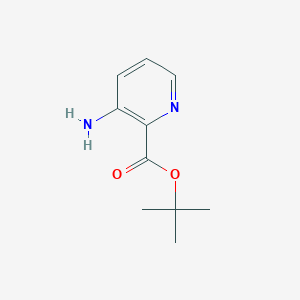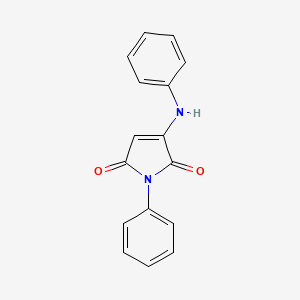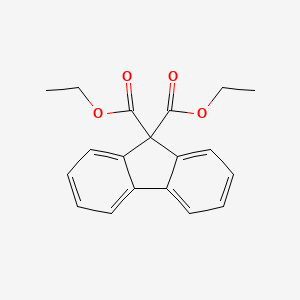
9H-Fluorene-9,9-dicarboxylic acid, diethyl ester
Vue d'ensemble
Description
9H-Fluorene-9,9-dicarboxylic acid, diethyl ester, also known as FDCDE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of fluorene and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester is not well understood. However, it is believed that this compound acts as a charge carrier in organic semiconductors, which enables the flow of electrical current through the material.
Biochemical and Physiological Effects:
There is limited research available on the biochemical and physiological effects of 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester. However, studies have shown that this compound is relatively non-toxic and does not exhibit any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
9H-Fluorene-9,9-dicarboxylic acid, diethyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Additionally, this compound exhibits good solubility in various solvents, which makes it easy to handle and manipulate in the laboratory. However, 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester is not very stable and can degrade over time, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester. One of the most significant areas of research is the development of new organic semiconductors that incorporate 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester as a building block. Additionally, there is a need for further research on the mechanism of action of 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester and its potential applications in other fields such as medicine and energy storage.
Conclusion:
In conclusion, 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is relatively easy to synthesize and exhibits good solubility in various solvents. While there is limited research available on the biochemical and physiological effects of 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester, studies have shown that it is relatively non-toxic and does not exhibit any significant adverse effects on living organisms. There are several future directions for research on 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester, including the development of new organic semiconductors and further research on its mechanism of action.
Applications De Recherche Scientifique
9H-Fluorene-9,9-dicarboxylic acid, diethyl ester has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic electronics. 9H-Fluorene-9,9-dicarboxylic acid, diethyl ester is used as a building block in the synthesis of organic semiconductors that have potential applications in the development of flexible electronic devices.
Propriétés
IUPAC Name |
diethyl fluorene-9,9-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-22-17(20)19(18(21)23-4-2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)19/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMZITZGPXEVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568240 | |
| Record name | Diethyl 9H-fluorene-9,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9,9-dicarboxylic acid, diethyl ester | |
CAS RN |
139022-32-5 | |
| Record name | Diethyl 9H-fluorene-9,9-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



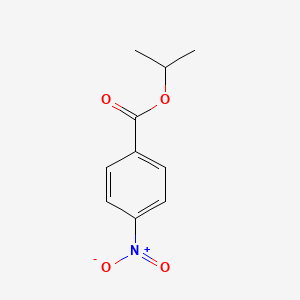
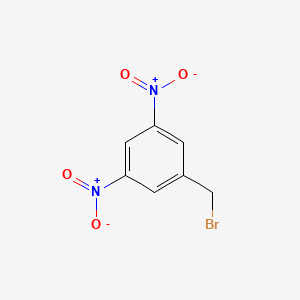
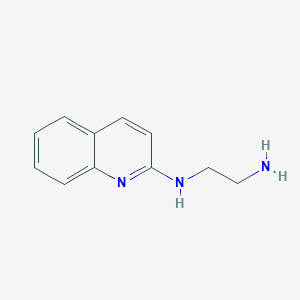
![Silane, [(2-iodophenyl)ethynyl]trimethyl-](/img/structure/B3047327.png)


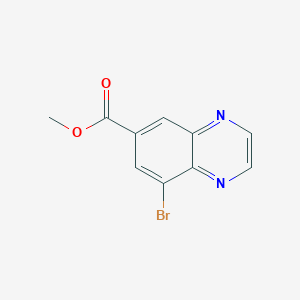
![Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-](/img/structure/B3047333.png)

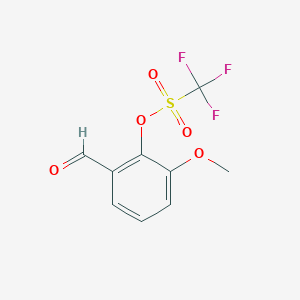
![1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde](/img/structure/B3047339.png)

